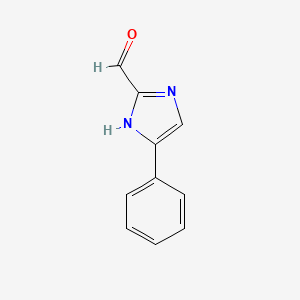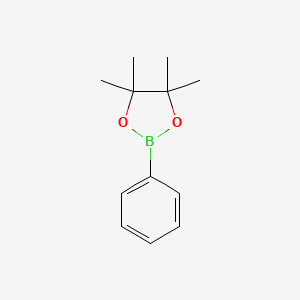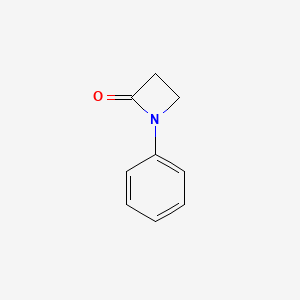
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-phenyl-2H-1,2,3-triazol-4-yl)methanol” is a compound that has been studied for its potential biological activities . It is a relatively flat compound, contrasting with other similar compounds which are “V” shaped .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by small dihedral angles between the triazolyl ring and the attached aryl rings . Further details about its molecular structure are not available in the retrieved papers.Applications De Recherche Scientifique
Enzyme Inhibition
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol derivatives have been identified as potential enzyme inhibitors. For instance, compounds with similar structures have been noted to exhibit α-glycosidase inhibition activity, crucial for therapeutic interventions in diseases like diabetes. The molecular structure, including small dihedral angles between the triazolyl ring and attached aryl rings, seems to play a significant role in this bioactivity (Gonzaga et al., 2016).
Material Science and Liquid Crystal Properties
In the realm of material science, derivatives of this compound have been synthesized and characterized for their liquid crystal properties. This research could pave the way for advanced materials in displays and other optical technologies. The electrochemical properties of these compounds, such as reversible oxidation waves, are also of significant interest (Zhao et al., 2013).
Catalysis in Organic Synthesis
In organic synthesis, the molecule and its derivatives have been utilized as catalysts in critical reactions. For instance, a ligand formed by triazolyl)methanol with CuCl has shown exceptional catalytic activity in Huisgen 1,3-dipolar cycloadditions, a cornerstone in the synthesis of various organic compounds (Ozcubukcu et al., 2009).
Antimicrobial Applications
The triazole ring, a part of this compound's structure, is prevalent in compounds with antimicrobial properties. Specific triazole derivatives have demonstrated high antimicrobial activity, suggesting potential therapeutic applications (Sunitha et al., 2017).
Corrosion Inhibition
Derivatives of this compound have shown promising results as corrosion inhibitors for metals in aggressive environments, such as hydrochloric acid solutions. The inhibitory effect is attributed to the adsorption of the molecule on the metal surface, protecting it from corrosion. This application is particularly beneficial in extending the lifespan of metal structures and components (Boutouil et al., 2019).
Biomimetic Chemistry
In biomimetic chemistry, where compounds are designed to mimic biological systems, this compound derivatives have been studied for their potential in forming hydrogen bonds and improving solubility in hydrophilic solvents. This property is crucial for designing compounds that interact harmoniously with biological systems (Gardner et al., 2008).
Analyse Biochimique
Biochemical Properties
(2-phenyl-2H-1,2,3-triazol-4-yl)methanol plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glycosidase . This compound interacts with enzymes such as α-glycosidase by forming hydrogen bonds and other intermolecular interactions, which inhibit the enzyme’s activity . The interactions between this compound and α-glycosidase involve the formation of classical O–H···O hydrogen bonds and weaker C–H···π interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of α-glycosidase, leading to alterations in glucose metabolism and subsequent changes in cellular energy production . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of α-glycosidase, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . The inhibition of α-glycosidase by this compound leads to a decrease in glucose metabolism, which can result in changes in gene expression related to metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of α-glycosidase and subsequent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit α-glycosidase activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in glucose metabolism and potential damage to cellular structures . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism . This compound interacts with enzymes such as α-glycosidase, inhibiting their activity and affecting the breakdown of carbohydrates . The inhibition of α-glycosidase by this compound can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in inhibiting α-glycosidase .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can enhance its interactions with α-glycosidase and other biomolecules, leading to more effective inhibition of enzyme activity .
Propriétés
IUPAC Name |
(2-phenyltriazol-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQUEGQOOFGQGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351695 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3359-24-8 |
Source


|
| Record name | (2-phenyl-2H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
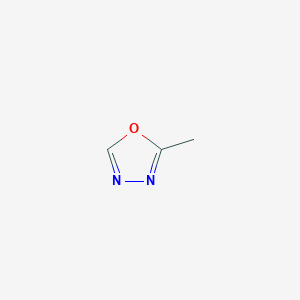
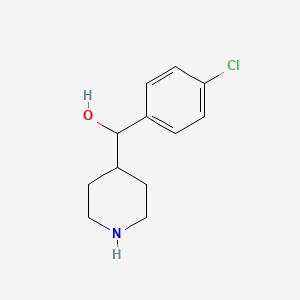
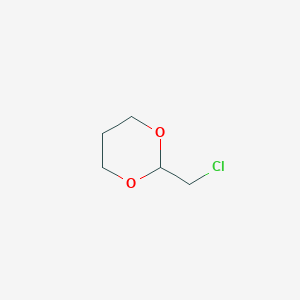

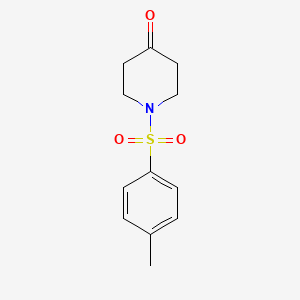
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
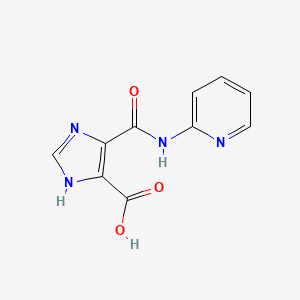

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)

